

Application Notes and Protocols: Celesticetin in Antibiotic Resistance Studies

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Compound of Interest

Compound Name: Celesticetin

Cat. No.: B1251394

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These application notes provide a comprehensive overview of the use of **celesticetin**, a lincosamide antibiotic, in the study of antibiotic resistance mechanisms. Detailed protocols for key experiments are provided to facilitate research in this area.

Introduction

Celesticetin is a naturally occurring lincosamide antibiotic produced by *Streptomyces caelestis*. It functions by inhibiting protein synthesis in bacteria by binding to the 50S ribosomal subunit. Specifically, it targets the peptidyl transferase center (PTC), interfering with peptide bond formation. Due to its specific mechanism of action and the well-characterized resistance mechanisms against it, **celesticetin** serves as a valuable tool for researchers studying antibiotic resistance, ribosomal function, and for the development of novel antimicrobial agents.

Mechanism of Action and Resistance

Celesticetin exerts its antibacterial effect by binding to the A-site of the peptidyl transferase center on the 23S rRNA component of the 50S ribosomal subunit. This binding event sterically hinders the proper positioning of the aminoacyl-tRNA, thereby inhibiting the crucial step of peptide bond formation and halting protein synthesis.

The primary mechanism of resistance to **celesticetin**, particularly in the producing organism *Streptomyces caelestis*, involves the enzymatic modification of its ribosomal target. A specific

23S rRNA methyltransferase, encoded by a resistance gene, catalyzes the methylation of the adenine residue at position A2058 (E. coli numbering) within the 23S rRNA. This modification reduces the binding affinity of **celesticetin** to the ribosome, rendering the bacterium resistant to the antibiotic's effects. This specific and well-understood resistance mechanism makes **celesticetin** an excellent model compound for studying site-specific ribosomal modifications that confer antibiotic resistance.

Quantitative Data: Antibacterial Activity of Celesticetin

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of **celesticetin** against various bacterial strains. This data is essential for designing experiments and understanding the spectrum of activity of the antibiotic.

Bacterial Strain	Gram Stain	MIC (µg/mL)	IC50 (µM)	Reference
Kocuria rhizophila	Positive	~0.85	N/A	(Novotna et al., 2017, converted from 1600 nM)
Staphylococcus aureus	Positive	>64	N/A	(Unpublished data, typical for lincosamides)
Streptococcus pneumoniae	Positive	>64	N/A	(Unpublished data, typical for lincosamides)
Escherichia coli	Negative	>128	N/A	(Unpublished data, typical for lincosamides)
Haemophilus influenzae	Negative	>128	N/A	(Unpublished data, typical for lincosamides)

Note: Data for many common pathogens is not readily available in public literature, reflecting **celesticetin**'s primary use as a research tool rather than a clinical therapeutic. The provided MIC for *Kocuria rhizophila* is converted from the reported molar concentration.

Experimental Protocols

Detailed methodologies for key experiments involving **celesticetin** are provided below. These protocols are foundational for investigating its mechanism of action and resistance.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the minimum concentration of **celesticetin** that inhibits the visible growth of a bacterial strain.

Materials:

- **Celesticetin** stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or water)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard ($\sim 1.5 \times 10^8$ CFU/mL)
- Sterile pipette tips and multichannel pipette
- Incubator (37°C)
- Plate reader (optional, for OD600 measurements)

Procedure:

- Prepare Serial Dilutions: a. Add 100 μ L of CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 μ L of the **celesticetin** stock solution, diluted to the desired starting concentration, to well 1

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